molecular formula C18H25NO7 B1672198 Isatidine CAS No. 15503-86-3

Isatidine

Cat. No.: B1672198
CAS No.: 15503-86-3
M. Wt: 367.4 g/mol
InChI Key: IDIMIWQPUHURPV-OOFASRIMSA-N
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Description

Isatidine is a chemical compound known for its significant role in medicinal chemistry. It is a heterocyclic compound with a versatile structure, making it a precursor for various pharmacologically active compounds .

Mechanism of Action

Target of Action

Isatidine, also known as Nizatidine, is a competitive, reversible inhibitor of histamine at the histamine H2-receptors . These receptors are particularly present in the gastric parietal cells . The primary role of these receptors is to regulate gastric acid secretion .

Mode of Action

This compound competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the histamine H2 receptor pathway . By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production . This has downstream effects on the digestive process, particularly in the stomach where the acidity level directly influences the breakdown of food.

Pharmacokinetics

This compound exhibits good bioavailability, with more than 70% of the drug being absorbed . It is partially metabolized in the liver, forming metabolites . The drug is primarily excreted in the urine, with over 90% of the administered dose being excreted this way, and about 60% of this is unchanged drug . The time to peak plasma concentration is between 0.5 to 3 hours . The elimination half-life of this compound is between 1 to 2 hours, but this can be prolonged in cases of moderate to severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of stomach acid production . By competitively inhibiting the action of histamine on the H2-receptors of the gastric parietal cells, this compound reduces gastric acid secretion, gastric volume, and hydrogen ion concentration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can stimulate the secretion of gastric acid, which may influence the drug’s efficacy. Additionally, the drug’s action may be affected by the individual’s overall health status, including liver and kidney function, as these organs play a crucial role in the drug’s metabolism and excretion

Preparation Methods

Isatidine can be synthesized through several routes. One common method involves the condensation of isatin with primary amines under reflux conditions in the presence of a catalyst such as glacial acetic acid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Isatidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Isatidine is similar to other heterocyclic compounds like isatin and its derivatives. it is unique due to its specific structure and the range of biological activities it exhibits . Similar compounds include:

This compound stands out due to its versatility and the breadth of its applications in various fields of research.

Properties

Levels of pyrrolic metabolites bound to liver tissues and responsible for hepatotoxicity in rats given pyrrolizidine alkaloids did not reflect rates of formation of such metabolites measured in vitro. In animals, additional factors could influence formation and tissue binding of pyrrolic metabolites, including detoxication of alkaloids by hydrolysis and chemical reactivity and stability of toxic metabolites.

CAS No.

15503-86-3

Molecular Formula

C18H25NO7

Molecular Weight

367.4 g/mol

IUPAC Name

(1R,4Z,6S,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO7/c1-3-12-8-11(2)18(23,10-20)17(22)25-9-13-4-6-19(24)7-5-14(15(13)19)26-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14+,15+,18+,19?/m0/s1

InChI Key

IDIMIWQPUHURPV-OOFASRIMSA-N

SMILES

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C

Isomeric SMILES

C/C=C\1/C[C@@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(CO)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(CO)O)C

Appearance

Solid powder

Color/Form

Colorless prisms

melting_point

138 DEGdeg C (Decomp)

15503-86-3

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Sol in water and ethanol;  sparingly sol in non-polar solvents
In water, 5,200 mg/L @ 25 °C /Estimated/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isatidine
RET-NO
retrorsine N-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the toxicological effects of isatidine on the liver?

A: this compound, a pyrrolizidine alkaloid, has been shown to cause significant liver damage in mice. Studies have revealed that lethal doses of this compound lead to liver necrosis, particularly centralized necrosis, characterized by sinusoidal congestion and hemorrhage within the necrotic cell cords. [, ] This damage is a serious concern and highlights the hepatotoxic nature of this compound.

Q2: How does the toxicity of this compound compare to other pyrrolizidine alkaloids?

A: Intravenous toxicity studies in mice have shown that this compound is less toxic than pterophine and sceleratine. [] While all three alkaloids induce liver necrosis, they differ in their necrotic patterns. Pterophine predominantly causes periportal necrosis, while this compound and sceleratine primarily lead to central necrosis. []

Q3: Can this compound be detected in plant extracts, and if so, how?

A: Yes, enzyme-linked immunosorbent assays (ELISAs) have successfully detected this compound (specifically, this compound dihydrate) in extracts of Senecio vulgaris. [] These assays utilize antibodies designed to bind to this compound, enabling its quantification in complex mixtures.

Q4: What is the chemical structure of this compound?

A: this compound is a pyrrolizidine alkaloid. It is the N-oxide of retrorsine. Structurally, this compound consists of a necine base (this compound) and a necic acid. [] Its structure was elucidated through studies involving hydrogenation, hydrolysis, and comparisons with related alkaloids like retrorsine. [, ]

Q5: What historical research has been conducted on this compound?

A: Early research, dating back to the mid-20th century, focused on isolating and characterizing this compound from Senecio species like Senecio retrorsus and Senecio isatideus. [] Further studies delved into its chemical structure, including its ester groupings and the isomerism of its necic acid, isatinecic acid, with retronecic acid. [, ] Researchers also investigated the biological effects of this compound, particularly its ability to induce liver tumors in rats. [] These foundational studies provided crucial insights into the chemical and biological properties of this compound. [, ]

Q6: How does this compound behave in a living organism?

A: Intravenous administration of this compound in cats led to a slight increase in blood pressure. [] Furthermore, it was observed to stimulate isolated guinea pig uteri. [] These findings suggest that this compound may interact with specific physiological systems, influencing blood pressure and uterine contractility.

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